Bisantrene Hydrochloride

Cardio-Oncology Cancer Chemotherapy Reactive Oxygen Species

This is a critical differentiator compound for oncology and epigenetics research. Unlike mitoxantrone or doxorubicin, Bisantrene Hydrochloride uniquely combines potent DNA intercalation with FTO demethylase inhibition (IC50 142.6 nM), all while demonstrating a fundamentally safer cardiac profile (no significant ROS stimulation). It also shows superior efficacy in multidrug-resistant models (MDR1 resistance factor of 17 vs. 174 for mitoxantrone). FDA Orphan Drug designated for AML, this is an essential tool for studying epitranscriptomics and overcoming anthracycline resistance. Secure high-purity batches now for your next breakthrough.

Molecular Formula C22H24Cl2N8
Molecular Weight 471.4 g/mol
CAS No. 71439-68-4
Cat. No. B1667429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisantrene Hydrochloride
CAS71439-68-4
SynonymsCL-216942;  CL216942;  CL 216942;  NSC-337766;  Bisantrene HCl
Molecular FormulaC22H24Cl2N8
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl
InChIInChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;;
InChIKeyKINULKKPVJYRON-PVNXHVEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisantrene Hydrochloride (CAS 71439-68-4): An Anthracene-Based Antineoplastic Agent with Unique DNA Intercalation and a Distinctive Cardiac Safety Profile


Bisantrene hydrochloride, chemically defined as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, is a synthetic anthracene derivative that functions as an antineoplastic agent. It exerts its primary cytotoxic effects through DNA intercalation, disrupting DNA replication and transcription . The compound also inhibits eukaryotic type II topoisomerase and has been identified as a substrate for the MDR1 (P-glycoprotein) efflux pump [1]. Unlike structurally related anthracenediones such as mitoxantrone, bisantrene induces DNA intercalation without extensive DNA supercoiling, resulting in a distinct pattern of DNA strand breaks [2]. Bisantrene has been evaluated in clinical trials for the treatment of acute myeloid leukemia (AML), breast cancer, and other solid tumors, and has received Orphan Drug Designation from the U.S. FDA for the treatment of AML [3].

Why Bisantrene Hydrochloride Cannot Be Simply Replaced by Mitoxantrone or Doxorubicin in Critical Applications


Despite belonging to the same broad class of DNA-interactive antitumor agents, bisantrene hydrochloride exhibits a fundamentally different cardiac toxicity profile, mechanism of DNA interaction, and cross-resistance pattern compared to mitoxantrone and doxorubicin. Substitution without careful consideration of these differences could lead to unexpected cardiotoxicity, altered efficacy in multidrug-resistant (MDR) tumor models, or misinterpretation of experimental results in epigenetic research applications. Specifically, bisantrene does not stimulate cardiac reactive oxygen species (ROS) production to the same extent as anthracyclines [1], and its unique dual activity as an FTO demethylase inhibitor is not shared by mitoxantrone [2]. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide: Key Differentiators of Bisantrene Hydrochloride Against Mitoxantrone and Doxorubicin


Bisantrene Exhibits Significantly Lower Cardiac Reactive Oxygen Species (ROS) Production Compared to Anthracyclines

Bisantrene, in direct comparison to doxorubicin and other anthracyclines, does not significantly enhance cardiac reactive oxygen species (ROS) metabolism. In vitro assays using cardiac sarcoplasmic reticulum and submitochondrial particles demonstrated that doxorubicin and daunorubicin stimulated superoxide and hydrogen peroxide production in a dose-dependent manner, whereas bisantrene, along with mitoxantrone, m-AMSA, and neocarzinostatin, did not significantly increase cardiac ROS generation [1].

Cardio-Oncology Cancer Chemotherapy Reactive Oxygen Species

Bisantrene Demonstrates a Distinct Cross-Resistance Profile in Multidrug-Resistant (MDR) Cell Lines Compared to Mitoxantrone

In mitoxantrone-selected M32 mouse embryonic fibroblast (MEF) cells, the resistance factor (RF) for mitoxantrone is 174-fold, whereas the resistance factor for bisantrene in the same cell line is only 17-fold, a 10-fold lower RF [1]. This indicates that cells selected for resistance to mitoxantrone retain greater sensitivity to bisantrene, suggesting a different mechanism of resistance or a different interaction with the MDR1 efflux pump.

Multidrug Resistance Cancer Pharmacology MDR1/P-gp

Bisantrene Exhibits a Unique DNA Binding Mechanism: Intercalation Without Extensive Supercoiling

Bisantrene binds to DNA via an intercalative mechanism, but unlike mitoxantrone, it does not induce extensive DNA supercoiling or cause the formation of lacelike DNA networks. Electron microscopy studies demonstrated that mitoxantrone causes a 13% average length increase in pBR322 DNA, whereas bisantrene causes an 11% increase, corresponding to approximately 580 and 480 drug molecules bound per circle, respectively [1]. More importantly, mitoxantrone caused an offsetting compaction due to extensive supercoiling and the formation of inter-DNA links, a phenomenon not observed with bisantrene [1]. In leukemic L1210 cells, bisantrene caused changes in DNA supercoiling characteristic of intercalation, whereas mitoxantrone did not [2].

DNA Intercalation Molecular Pharmacology Topoisomerase II

Bisantrene Acts as a Potent and Selective FTO Demethylase Inhibitor, a Property Absent in Mitoxantrone and Doxorubicin

Bisantrene (also known as CS1) is a potent small-molecule inhibitor of the m6A RNA demethylase FTO (fat mass and obesity-associated protein), with an IC50 of 142.6 nM in cell-free assays . It selectively inhibits FTO over the related demethylase ALKBH5 . In a panel of leukemia cell lines with high FTO expression, bisantrene exhibited anti-leukemic IC50 values ranging from 20 to 175 nM (e.g., MV4-11 IC50 = 58.9 nM) . This FTO inhibitory activity is not shared by mitoxantrone or doxorubicin, which lack this dual mechanism.

Epigenetics Leukemia m6A RNA Modification

Bisantrene Shows Superior Cardiac Safety in Clinical Setting: Zero Cases of Congestive Heart Failure vs. Doxorubicin

In a randomized Phase III trial (Southwest Oncology Group) comparing doxorubicin (60 mg/m2), bisantrene (320 mg/m2), and mitoxantrone (14 mg/m2) in 411 women with metastatic breast cancer, the incidence of congestive heart failure (CHF) was 0% (0/146) for bisantrene, compared to 6.9% (9/130) for doxorubicin and 1.5% (2/135) for mitoxantrone [1]. Additionally, moderate-to-severe decreases in left ventricular ejection fraction (LVEF) were observed in 5% of bisantrene patients, versus 20% for doxorubicin and 10% for mitoxantrone [1].

Cardiac Safety Breast Cancer Phase III Trial

Optimal Application Scenarios for Bisantrene Hydrochloride Based on Verified Differentiators


Cardiosafe Chemotherapy for Relapsed/Refractory AML Patients with Prior Anthracycline Exposure

Bisantrene is ideally suited for the treatment of relapsed/refractory acute myeloid leukemia (AML), particularly in patients with a history of anthracycline therapy or those at high risk for cardiotoxicity. A Phase II study in heavily pretreated R/R AML patients (median 3 prior lines) demonstrated an overall response rate of 40% with acceptable toxicity and no discernible cardiotoxicity, consistent with the preclinical and clinical cardiac safety data [1]. This scenario leverages the evidence that bisantrene does not significantly enhance cardiac ROS production and has a markedly lower clinical incidence of CHF compared to doxorubicin.

Epigenetic Research Targeting FTO/m6A Pathway in Leukemia

Due to its unique and potent inhibition of the m6A demethylase FTO (IC50 = 142.6 nM), bisantrene is an essential tool compound for studying the role of FTO and m6A RNA modifications in cancer biology, particularly in AML and other malignancies with high FTO expression [1]. It offers a dual mechanism of DNA intercalation and FTO inhibition, a combination not found in mitoxantrone or doxorubicin. This scenario is supported by the FTO inhibition data and anti-leukemic activity in high-FTO expressing cell lines.

Overcoming Mitoxantrone Resistance in Multidrug-Resistant Tumor Models

The significantly lower resistance factor of bisantrene (RF = 17) compared to mitoxantrone (RF = 174) in mitoxantrone-selected cells indicates its potential utility in experimental models of acquired resistance to anthracenediones [1]. Bisantrene may serve as an effective alternative in research focused on circumventing MDR1-mediated efflux or other resistance mechanisms that limit the efficacy of mitoxantrone.

Mechanistic Studies on DNA Intercalation and Topoisomerase II Poisoning

Bisantrene provides a valuable comparator for studying the structural and functional consequences of DNA intercalation. Its distinct binding mode—intercalation without extensive supercoiling or formation of lacelike DNA networks—contrasts with mitoxantrone's electrostatic binding and supercoiling induction [1]. This makes bisantrene a critical tool for investigating the relationship between DNA binding geometry, topoisomerase II poisoning, and downstream cellular effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisantrene Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.